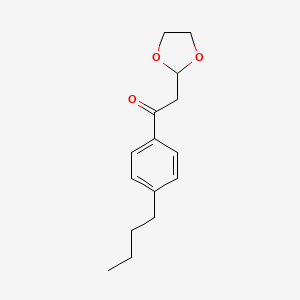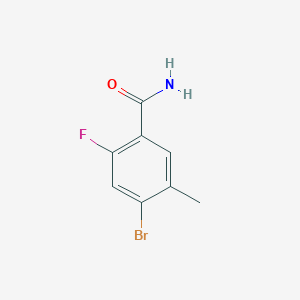
Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone
Übersicht
Beschreibung
Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone (CKP) is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. CKP is a cyclic ketone and has a molecular formula of C12H18O2. CKP is an organic compound that is used in a wide range of laboratory experiments and research projects. CKP has been studied for its potential applications in the fields of biochemistry, pharmacology, and physiology. The purpose of
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Photoinduced Alkylation of Enones : Cyclohexyl derivatives like Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone are used in the synthesis of monoprotected 1,4-diketones through photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes (Mosca et al., 2001).
Zeolite-Catalyzed Synthesis : The compound's structural components are used in zeolite-catalyzed synthesis processes, particularly for creating 4-phenyl-1,3-dioxolanes from styrene oxide and aliphatic ketones (Zatorski & Wierzchowski, 1991).
Catalysis and Polymerization
Acetal and Ketal Synthesis : Components like this compound play a role in the catalytic synthesis of acetals and ketals. These processes utilize catalysts like phosphotungstic acid supported on active carbon (Shui, 2005).
Polymer Synthesis : These compounds are involved in the synthesis of polymers such as poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], which is studied for its thermal degradation properties (Coskun et al., 1998).
Photochemical Applications
- Stereoselective Photochemical Reactions : Cyclohexyl phenyl ketone derivatives, similar in structure to this compound, are used in stereoselective photochemical reactions within lytropic liquid crystals formed by chiral ionic liquids (Yang et al., 2013).
Eigenschaften
IUPAC Name |
cyclohexyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O3/c1-17(19-11-12-20-17)15-9-7-14(8-10-15)16(18)13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZISRTUDCZRGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=C(C=C2)C(=O)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



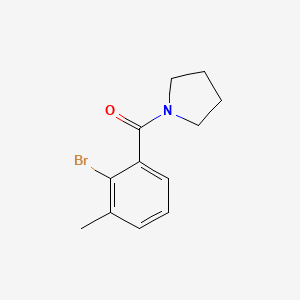

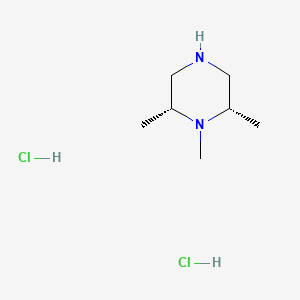



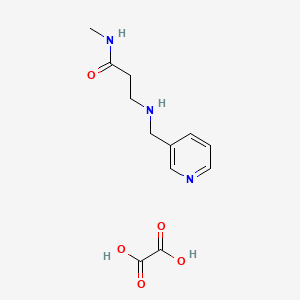
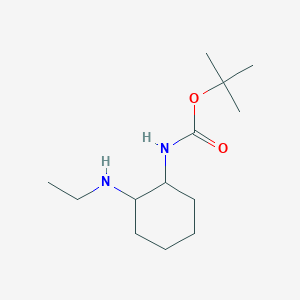
![2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1400253.png)

